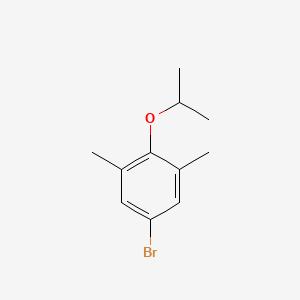

5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Description

BenchChem offers high-quality 5-Bromo-2-isopropoxy-1,3-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-isopropoxy-1,3-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-dimethyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYBRXPQSWOQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Solution Landscape: A Technical Guide to the Solubility of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene in Organic Solvents

For Immediate Release

[City, State] – In the intricate world of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is a cornerstone of successful research and development. This technical guide offers an in-depth exploration of the solubility characteristics of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the theoretical and practical aspects governing its dissolution in organic solvents.

Introduction: The Significance of Solubility in Chemical Synthesis and Drug Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is a critical physicochemical property that dictates its behavior in various stages of development. From reaction kinetics in a synthetic flask to bioavailability in a physiological system, the extent to which a compound dissolves in a given solvent is of paramount importance. Poor solubility can lead to challenges in purification, formulation, and ultimately, the therapeutic efficacy of a drug product. This guide delves into the specific solubility profile of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, providing a foundational understanding for its effective utilization.

Physicochemical Profile of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene

A thorough understanding of a molecule's physical and chemical properties is essential to predict its solubility.

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-isopropoxy-1,3-dimethylbenzene | [1][2] |

| Molecular Formula | C₁₁H₁₅BrO | [1][2] |

| Molecular Weight | 243.15 g/mol | [1] |

| CAS Number | 95717-61-6 | [1] |

The structure of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, featuring a substituted benzene ring, reveals key characteristics that influence its solubility. The presence of the bromine atom and the ether linkage introduces some polarity, while the aromatic ring and the alkyl groups (isopropoxy and two methyl groups) contribute to its nonpolar character. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the organic solvent.

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" serves as a fundamental guide to predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules.

Factors Influencing the Solubility of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene:

-

Polarity: The molecule possesses a moderate polarity. The ether oxygen can act as a hydrogen bond acceptor, and the C-Br bond has a dipole moment. However, the large nonpolar surface area of the benzene ring and alkyl groups will favor dissolution in nonpolar to moderately polar solvents.

-

Hydrogen Bonding: While it cannot act as a hydrogen bond donor, the ether oxygen can form hydrogen bonds with protic solvents (e.g., alcohols). This interaction can enhance solubility in such solvents.

-

Van der Waals Forces: The aromatic ring and alkyl chains contribute significantly to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents like hexane and toluene.

Based on these characteristics, it is anticipated that 5-Bromo-2-isopropoxy-1,3-dimethylbenzene will exhibit good solubility in a range of common organic solvents.

Anticipated Solubility Profile:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar (e.g., Hexane, Toluene) | High | Dominated by van der Waals interactions between the nonpolar regions of the solute and solvent. |

| Polar Aprotic (e.g., Acetone, Ethyl Acetate, Dichloromethane) | High | Dipole-dipole interactions between the polar functionalities of the solute and solvent will facilitate dissolution. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | Hydrogen bonding between the ether oxygen and the solvent's hydroxyl group will enhance solubility. |

| Highly Polar (e.g., Water) | Low | The large nonpolar hydrocarbon portion of the molecule will limit its solubility in water.[3] |

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are valuable, empirical determination of solubility is crucial for accurate process development and formulation. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[4][5]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow

Figure 1: A logical workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene that is in clear excess of its expected solubility into a series of glass vials.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials.

-

Carefully withdraw a known volume of the supernatant using a pipette. For accuracy, it is crucial to avoid disturbing the solid pellet.

-

Filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

-

Analysis:

-

Prepare a series of calibration standards of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene in the chosen solvent.

-

Analyze the filtered sample and the calibration standards using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The concentration of the dissolved compound in the sample is determined by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

High-Throughput Screening for Solubility Assessment

In early-stage drug discovery, where numerous compounds are synthesized, high-throughput solubility screening methods are often employed.[6] These methods, while potentially less precise than the shake-flask method, allow for rapid assessment of a large number of compounds. Techniques like miniaturized shake-flask assays in 96-well plates followed by automated analysis can provide valuable preliminary solubility data.[6]

Conclusion

References

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- ChemBK. (2024, April 9). 5-BROMO-2-METHOXY-1,3-DIMETHYLBENZENE.

- (n.d.). 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview.

- American Elements. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde | CAS 138505-25-6.

- Advanced ChemBlocks. (n.d.). 5-Bromo-1,3-dimethyl-2-(propan-2-yloxy)benzene 95% | CAS.

- PubChem. (n.d.). 5-Bromo-2-isopropoxy-1,3-dimethylbenzene | C11H15BrO | CID 13400966.

- (n.d.). 4 - SAFETY DATA SHEET.

- PubChem. (n.d.). 5-Bromo-2-isobutoxy-1,3-dimethylbenzene | C12H17BrO | CID 97179387.

- MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubChem. (n.d.). 4-Bromo-2,3-dimethyl-1-isopropoxybenzene | C11H15BrO | CID 74788659.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.

- (2023, August 31). Solubility of Organic Compounds.

- (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- (2017, November 29). Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ResearchGate. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons | Request PDF.

- Chemsrc. (n.d.). 1-Bromo-3-isopropoxybenzene | CAS#:95068-01-2.

- BOC Sciences. (n.d.). Solubility Analysis.

- Pharma Excipients. (n.d.). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.

- PubMed. (n.d.). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient.

- Wikipedia. (n.d.). Ether.

- Science.gov. (n.d.). factors affecting solubility: Topics.

- RSC Publishing. (n.d.). Site specificity of halogen bonding involving aromatic acceptors.

- (n.d.). High-Throughput Solubility.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3,5-dimethyl- (CAS 556-96-7).

- YouTube. (2024, May 9). What Factors Affect Solubility? | Professor Dave & Chegg Explain.

- ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.

- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- ResearchGate. (n.d.). A New Technique for High-Throughput Solubility Assay.

- NCERT. (n.d.). Haloalkanes and Haloarenes.

- PubMed. (n.d.). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.

- PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene | C9H11BrO | CID 3260801.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- PubChem. (n.d.). Benzene, 1-bromo-3,5-dimethyl- | C8H9Br | CID 136357.

- IndiaMART. (n.d.). Technical Grade 5-Bromo-2-fluoro-1,3- dimethylbenzene, For Industrial, Liquid.

Sources

- 1. 5-Bromo-1,3-dimethyl-2-(propan-2-yloxy)benzene 95% | CAS: 95717-61-6 | AChemBlock [achemblock.com]

- 2. 5-Bromo-2-isopropoxy-1,3-dimethylbenzene | C11H15BrO | CID 13400966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ncert.nic.in [ncert.nic.in]

- 4. mdpi.com [mdpi.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

5-Bromo-2-isopropoxy-1,3-dimethylbenzene (C₁₁H₁₅BrO) is an aromatic compound with a distinct substitution pattern that gives rise to a unique spectroscopic fingerprint. The strategic placement of a bromine atom, an isopropoxy group, and two methyl groups on the benzene ring dictates the chemical environment of each atom and, consequently, its interaction with various spectroscopic techniques. Understanding these interactions is paramount for confirming the identity and purity of the synthesized compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The predicted ¹H NMR spectrum of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group, and the two methyl groups.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | s | 1H | Ar-H | The lone aromatic proton is situated between the bromine and a methyl group. Its chemical shift is influenced by the deshielding effect of the bromine and the weak shielding of the methyl group. A singlet is predicted due to the absence of adjacent protons. |

| ~4.50 | sept | 1H | -OCH(CH₃)₂ | The methine proton of the isopropoxy group is split into a septet by the six equivalent protons of the two methyl groups. |

| ~2.35 | s | 3H | Ar-CH₃ | The methyl group at position 1 is adjacent to the bulky isopropoxy group. |

| ~2.25 | s | 3H | Ar-CH₃ | The methyl group at position 3 is adjacent to the bromine atom. |

| ~1.35 | d | 6H | -OCH(CH₃)₂ | The six equivalent protons of the two methyl groups in the isopropoxy group are split into a doublet by the single methine proton. |

Diagram of Key ¹H NMR Correlations:

Caption: Predicted ¹H NMR assignments for 5-Bromo-2-isopropoxy-1,3-dimethylbenzene.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. Due to the molecule's asymmetry, each carbon atom in 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is expected to be chemically non-equivalent, resulting in a total of 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~155 | C-O | The aromatic carbon directly attached to the electron-donating isopropoxy group is significantly deshielded. |

| ~138 | C-CH₃ | Aromatic carbon attached to a methyl group. |

| ~135 | C-CH₃ | Aromatic carbon attached to the other methyl group. |

| ~130 | C-H | The aromatic methine carbon. |

| ~125 | C-Br | The aromatic carbon bearing the bromine atom is deshielded, but to a lesser extent than the oxygen-bearing carbon. |

| ~120 | C-C | Quaternary aromatic carbon. |

| ~75 | -OCH(CH₃)₂ | The methine carbon of the isopropoxy group. |

| ~22 | -OCH(CH₃)₂ | The two equivalent methyl carbons of the isopropoxy group. |

| ~16 | Ar-CH₃ | Aromatic methyl carbon. |

| ~15 | Ar-CH₃ | The other aromatic methyl carbon. |

Diagram of Molecular Symmetry and ¹³C Environments:

Caption: Predicted ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is expected to show characteristic absorption bands for the C-O ether linkage, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (isopropoxy and methyl) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Aryl-alkyl ether |

| 850-550 | C-Br stretch | Bromoaromatic |

Experimental Protocol for IR Spectroscopy:

A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be prepared and placed in a salt cell. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty cell or KBr plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, the mass spectrum will be characterized by a molecular ion peak and several key fragment ions. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Predicted Mass Spectrometry Fragmentation:

| m/z | Ion | Rationale |

| 242/244 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 199/201 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

| 185/187 | [M - C₃H₇O]⁺ | Loss of the isopropoxy group. |

| 120 | [M - Br - C₃H₇]⁺ | Loss of bromine and the isopropyl group. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Experimental Workflow for Mass Spectrometry:

Caption: A typical workflow for obtaining a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the unambiguous characterization of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene. By understanding the expected spectral features and the underlying principles, researchers can confidently verify the synthesis of this important chemical intermediate and ensure its suitability for downstream applications in drug discovery and development.

References

While specific experimental data for 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is not widely published, the principles and comparative data used in this guide are based on well-established spectroscopic resources. For further reading and foundational knowledge, the following sources are recommended:

-

PubChem Compound Summary for CID 13400966, 5-Bromo-2-isopropoxy-1,3-dimethylbenzene. National Center for Biotechnology Information. [Link]

- Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. A foundational textbook for understanding spectroscopic techniques.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

commercial suppliers of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene

An In-depth Technical Guide to 5-Bromo-2-isopropoxy-1,3-dimethylbenzene for Advanced Research

This guide provides an in-depth analysis of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, a key intermediate for professionals in chemical research and drug development. We will explore its chemical properties, commercial availability, synthesis, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Core Compound Identification and Properties

5-Bromo-2-isopropoxy-1,3-dimethylbenzene (CAS No. 95717-61-6) is a substituted aromatic ether.[1][2] Its structure, featuring a bromine atom and an isopropoxy group on a dimethylbenzene core, makes it a versatile building block in organic synthesis. The bromine atom provides a reactive site for cross-coupling reactions, while the isopropoxy and methyl groups influence the molecule's steric and electronic properties, which can be crucial for tuning the pharmacological profile of derivative compounds.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-bromo-1,3-dimethyl-2-(propan-2-yloxy)benzene | PubChem[3] |

| CAS Number | 95717-61-6 | ChemicalBook[1], BLDpharm[2] |

| Molecular Formula | C₁₁H₁₅BrO | PubChem[3], BLDpharm[2] |

| Molecular Weight | 243.14 g/mol | PubChem[3], BLDpharm[2] |

| Boiling Point | 272.2±35.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.243±0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| SMILES | CC1=CC(=CC(=C1OC(C)C)C)Br | PubChem[3] |

| InChIKey | YQYBRXPQSWOQQR-UHFFFAOYSA-N | PubChem[3] |

Commercial Sourcing and Availability

For researchers, securing a reliable supply of high-purity starting materials is paramount. 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is available from several specialized chemical suppliers, typically synthesized for research and development purposes and sold in quantities ranging from milligrams to several grams. When selecting a supplier, key considerations should include purity, available quantity, lead time, and the availability of comprehensive documentation such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Table 2: Commercial Suppliers of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene

| Supplier | Purity | Available Quantities | Catalog Number |

| AOBChem | 97% | 500mg, 1g, 25g | 29523[1] |

| Advanced ChemBlocks | 95% | 1g, 5g | N25841[4] |

| BLDpharm | Research Grade | Inquire | 95717-61-6[2] |

| Rieke Metals | Not specified | 5g | B1155[1] |

| Aromsyn Co., Ltd. | Not specified | Inquire | Not specified[1] |

| Crysdot | 97% | 1g | CD12001680[1] |

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis and Potential Applications

Plausible Synthetic Pathway

The synthesis of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is not extensively detailed in publicly available literature, suggesting its primary role as a niche intermediate. However, a logical and common synthetic route would be the Williamson ether synthesis. This involves the deprotonation of the corresponding phenol, 5-Bromo-2,6-dimethylphenol, followed by nucleophilic substitution with an isopropyl halide.

Sources

- 1. 5-Bromo-2-isopropoxy-1,3-dimethyl-benzene | 95717-61-6 [chemicalbook.com]

- 2. 95717-61-6|5-Bromo-2-isopropoxy-1,3-dimethylbenzene|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-2-isopropoxy-1,3-dimethylbenzene | C11H15BrO | CID 13400966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-1,3-dimethyl-2-(propan-2-yloxy)benzene 95% | CAS: 95717-61-6 | AChemBlock [achemblock.com]

Methodological & Application

Application Note: Optimized Sonogashira Coupling Protocol for 5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Executive Summary & Strategic Analysis

This application note details the protocol for the Sonogashira cross-coupling of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene (CAS: 95717-61-6) with terminal alkynes.

Substrate Analysis: The "Electron-Rich" Challenge

Successful coupling requires understanding the specific electronic and steric environment of the substrate:

-

Sterics: The bromine atom is located at position 5.[1][2] The methyl groups (positions 1,[3]3) and the isopropoxy group (position 2) are distant enough that steric hindrance at the reaction site (C5) is minimal.

-

Electronics (Critical): The isopropoxy group is para to the bromine. Alkoxy groups are strong electron-donating groups (EDG) via resonance. This increases the electron density of the aromatic ring, strengthening the C-Br bond and increasing its double-bond character.

-

Mechanistic Implication: The Oxidative Addition of the Pd(0) catalyst into the C-Br bond will be the rate-limiting step. Electron-rich aryl bromides are generally less reactive than their electron-deficient counterparts. Consequently, this protocol prioritizes catalysts and conditions that facilitate oxidative addition.

Reaction Mechanism

The reaction proceeds via the standard Pd/Cu co-catalyzed cycle. The diagram below illustrates the pathway, highlighting the critical oxidative addition step which is electronically disfavored in this specific substrate.

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition due to the electron-rich nature of the 5-bromo-2-isopropoxy-1,3-dimethylbenzene substrate.

Experimental Protocols

Two protocols are provided.[2][4][5][6][7][8][9] Protocol A is the standard, cost-effective method suitable for most alkynes. Protocol B is a high-performance method using specialized ligands, recommended if Protocol A results in low conversion (<50%).

Protocol A: Standard Conditions (Cost-Effective)

Best for: Routine synthesis, non-bulky alkynes.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Aryl Bromide | 1.0 | Substrate |

| Terminal Alkyne | 1.2 | Coupling Partner |

| Pd(PPh₃)₂Cl₂ | 0.03 (3 mol%) | Pre-catalyst |

| CuI | 0.05 (5 mol%) | Co-catalyst |

| Triethylamine (Et₃N) | Excess (Solvent) | Base/Solvent |

| THF | (Optional Co-solvent) | Solubility |

Step-by-Step Procedure:

-

Preparation: Oven-dry a two-neck round-bottom flask (RBF) containing a magnetic stir bar. Cool under a stream of dry Argon (or Nitrogen).

-

Loading Solids: Charge the flask with 5-Bromo-2-isopropoxy-1,3-dimethylbenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

-

Note: CuI is light sensitive; minimize exposure.

-

-

Deoxygenation (Critical): Seal the flask with a septum. Evacuate under high vacuum and backfill with Argon three times.

-

Why? Oxygen causes homocoupling of the alkyne (Glaser coupling), wasting the starting material.

-

-

Solvent Addition: Inject degassed Triethylamine (Et₃N) via syringe. If the aryl bromide is not fully soluble, add dry THF (1:1 ratio with Et₃N).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC or LC-MS.

-

Target: Disappearance of the aryl bromide peak.

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove Pd/Cu residues. Rinse with Ethyl Acetate.

-

Wash the filtrate with saturated NH₄Cl (aq) to chelate and remove residual Copper (blue aqueous layer).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Protocol B: Advanced Conditions (High Efficiency)

Best for: Sluggish reactions, valuable substrates, or if Protocol A fails.

Rationale: Uses Pd(dppf)Cl₂ or XPhos Pd G2 . These ligands create a more electron-rich Pd center, facilitating oxidative addition into the electron-rich C-Br bond of the substrate.

Reagents:

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) OR XPhos Pd G2 (2 mol%)

-

Base: Diisopropylamine (DIPA) or Cs₂CO₃ (2 equiv)

-

Solvent: DMF (anhydrous, degassed)

-

Temperature: 80°C

Modifications:

-

Follow the same inert handling as Protocol A.

-

Use DMF as the solvent allows for higher reaction temperatures (80°C), which helps overcome the activation energy barrier of the stable C-Br bond.

-

Warning: DMF is difficult to remove; extensive water washes or lyophilization may be required during workup.

Workflow & Decision Logic

Figure 2: Experimental workflow and decision tree for optimization.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Homocoupling of Alkyne (Di-alkyne product) | Oxygen presence in the system. | rigorously degas solvents (sparge with Ar for 20 min). Ensure system is sealed. |

| No Reaction (SM Recovery) | Oxidative addition failure (Catalyst inactive). | Switch to Protocol B . The electron-rich ring is deactivating the bromide. Increase temp to 90°C. |

| Black Precipitate (Pd Black) | Catalyst decomposition ("Pd crash"). | Add excess ligand (PPh₃) or switch to a more stable catalyst like Pd(dppf)Cl₂. |

| Incomplete Conversion | Catalyst poisoning or stalling. | Add a second portion of catalyst (1 mol%) and CuI (1 mol%) after 6 hours. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[10][11] Angewandte Chemie International Edition, 46(6), 834-871. Link

-

Sorensen, U. S., & Pombo-Villar, E. (2005). Sonogashira couplings of electron-deficient and electron-rich aryl halides.[12] Tetrahedron, 61(10), 2697-2703. Link

-

PubChem. (n.d.).[2] 5-Bromo-2-isopropoxy-1,3-dimethylbenzene (CID 97179387).[2] National Library of Medicine. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Bromo-2-isobutoxy-1,3-dimethylbenzene | C12H17BrO | CID 97179387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira_coupling [chemeurope.com]

- 9. chembk.com [chembk.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

The Strategic Application of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Versatile Scaffold for Drug Innovation

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, a halogenated aromatic compound, represents a key intermediate with significant potential for the synthesis of complex, biologically active molecules. Its unique structural features—a reactive bromine atom poised for cross-coupling reactions, and the modulating influence of isopropoxy and dimethyl substituents—offer medicinal chemists a versatile platform for scaffold elaboration and the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

This technical guide provides an in-depth exploration of the applications of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene in medicinal chemistry. We will delve into its role as a precursor in pivotal synthetic transformations and discuss its potential in the generation of compound libraries targeting critical therapeutic areas such as oncology and neurology.

Physicochemical Properties and Strategic Advantages

The utility of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene in drug design is underscored by its distinct physicochemical characteristics.

| Property | Value | Significance in Medicinal Chemistry |

| Molecular Formula | C₁₁H₁₅BrO | Provides a foundation for "rule of five"-compliant drug candidates. |

| Molecular Weight | 243.14 g/mol [1] | An ideal starting point for further molecular elaboration without excessive molecular weight gain. |

| XLogP3 | 4.1 | Indicates good lipophilicity, which can be modulated through subsequent synthetic modifications to optimize cell permeability and target engagement. |

| Key Structural Features | Bromine atom, isopropoxy group, two methyl groups on a benzene ring. | The bromine atom is a versatile handle for cross-coupling reactions. The isopropoxy and methyl groups provide steric bulk and electronic modulation, influencing binding affinity and metabolic stability. |

The strategic placement of the isopropoxy and dimethyl groups on the benzene ring creates a specific steric and electronic environment. This substitution pattern can influence the conformation of molecules derived from this scaffold, potentially leading to enhanced binding affinity and selectivity for their biological targets.

Core Synthetic Applications: A Gateway to Molecular Diversity

The bromine atom on the aromatic ring of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is the linchpin for its synthetic versatility, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, which are prevalent in many approved drugs. 5-Bromo-2-isopropoxy-1,3-dimethylbenzene can be readily coupled with a wide range of boronic acids or esters to introduce diverse aryl, heteroaryl, or alkyl groups.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene with an arylboronic acid.

Materials:

-

5-Bromo-2-isopropoxy-1,3-dimethylbenzene (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, the arylboronic acid, palladium catalyst, and base.

-

Purge the flask with an inert gas for 5-10 minutes.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Caption: Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as they are crucial for target interaction and modulating physicochemical properties. The Buchwald-Hartwig amination allows for the coupling of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene with a diverse array of primary and secondary amines, anilines, and heterocycles.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene with an amine.

Materials:

-

5-Bromo-2-isopropoxy-1,3-dimethylbenzene (1.0 eq)

-

Amine (1.1 - 1.5 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.5 - 2.5 eq)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

-

Add the anhydrous solvent, followed by 5-Bromo-2-isopropoxy-1,3-dimethylbenzene and the amine.

-

Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired N-aryl product.

Caption: Buchwald-Hartwig amination workflow.

Potential Therapeutic Applications and Screening Strategies

The strategic use of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene as a foundational scaffold allows for the generation of compound libraries targeting a multitude of disease areas.

Kinase Inhibitors in Oncology

Protein kinases are critical targets in cancer therapy, and many FDA-approved kinase inhibitors feature substituted aromatic scaffolds.[2][3] The derivatives of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene can be designed to target the ATP-binding site of various kinases. The substituted phenyl ring can serve as a core structure that, when appropriately functionalized through the aforementioned coupling reactions, can establish key interactions within the kinase active site.

Modulators of G-Protein Coupled Receptors (GPCRs) in Neurological Disorders

GPCRs are the largest family of cell surface receptors and are implicated in a vast array of physiological processes, making them attractive drug targets.[4][5][6][7][8] The lipophilic nature of the 5-Bromo-2-isopropoxy-1,3-dimethylbenzene core can be advantageous for designing brain-penetrant GPCR modulators for the treatment of neurological and psychiatric disorders.

Experimental Workflow for Lead Discovery

A typical workflow for identifying lead compounds derived from 5-Bromo-2-isopropoxy-1,3-dimethylbenzene would involve a multi-stage process.

Sources

- 1. 5-Bromo-2-isopropoxy-1,3-dimethylbenzene | C11H15BrO | CID 13400966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of novel heterocyclic compounds from 5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Technical Application Note: Modular Synthesis of Heterocyclic Scaffolds from 5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Abstract & Strategic Overview

This guide details the synthetic utility of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene (CAS: 95717-61-6) as a robust building block for medicinal chemistry.[1] This scaffold is uniquely valuable due to its specific structural motif: a central benzene ring substituted with a lipophilic isopropoxy group flanked by two methyl groups.[2]

Key Structural Advantages:

-

Metabolic Stability: The 1,3-dimethyl substituents sterically shield the oxygen atom, preventing rapid O-dealkylation by cytochrome P450 enzymes, a common metabolic liability in aryl ethers.[2]

-

Lipophilic Anchor: The isopropoxy group increases logP, enhancing membrane permeability for drug candidates.[2]

-

Orthogonal Reactivity: The C-5 bromine atom provides a singular, high-fidelity handle for cross-coupling, allowing for the modular attachment of heterocyclic pharmacophores without interference from the sterically crowded C-2 center.

This protocol outlines three divergent workflows to synthesize novel heterocyclic entities: Biaryl Systems (via Suzuki-Miyaura), N-Aryl Heterocycles (via Buchwald-Hartwig), and Extended Scaffolds (via Formylation/Condensation).[2]

Strategic Reaction Pathways

The following flowchart illustrates the divergent synthesis pathways available from the core scaffold.

Figure 1: Divergent synthetic workflows from the 5-Bromo-2-isopropoxy-1,3-dimethylbenzene core.[1]

Protocol A: Synthesis of Biaryl Scaffolds (Suzuki-Miyaura Coupling)

This protocol describes the coupling of the starting material with heteroaryl boronic acids.[2] The electron-rich nature of the central ring requires a robust palladium catalyst system to facilitate the oxidative addition step.[2]

Target Compound: 3-(4-isopropoxy-3,5-dimethylphenyl)pyridine

Materials & Reagents

| Reagent | Equiv. | Role |

| 5-Bromo-2-isopropoxy-1,3-dimethylbenzene | 1.0 | Substrate |

| Pyridine-3-boronic acid | 1.2 | Coupling Partner |

| Pd(dppf)Cl₂[1] · CH₂Cl₂ | 0.05 | Catalyst |

| Potassium Carbonate (K₂CO₃) | 3.0 | Base |

| 1,4-Dioxane / Water (4:[2]1) | - | Solvent System |

Step-by-Step Methodology

-

Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 243 mg), Pyridine-3-boronic acid (1.2 mmol, 147 mg), and K₂CO₃ (3.0 mmol, 414 mg).

-

Degassing: Evacuate the flask and backfill with Argon (repeat 3 times). Add the solvent mixture (10 mL, degassed 1,4-dioxane/water 4:1) via syringe.[2]

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) quickly under a positive stream of Argon.

-

Reaction: Seal the flask and heat to 90°C for 12 hours. The reaction mixture should turn from orange to black as Pd(0) species form.[2]

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient 80:20 to 50:50).

Critical Insight: The use of Pd(dppf)Cl₂ is deliberate. The bidentate ferrocenyl ligand prevents catalyst decomposition at the elevated temperatures required to activate the electron-rich aryl bromide bond [1].[2]

Protocol B: Synthesis of N-Aryl Heterocycles (Buchwald-Hartwig Amination)

Direct C-N bond formation is challenging on electron-rich rings due to slow reductive elimination.[2] We utilize Buchwald's 3rd Generation Precatalysts or a Pd₂/Xantphos system to overcome this.[2]

Target Compound: 4-(4-isopropoxy-3,5-dimethylphenyl)morpholine

Materials & Reagents

| Reagent | Equiv. | Role |

| 5-Bromo-2-isopropoxy-1,3-dimethylbenzene | 1.0 | Substrate |

| Morpholine | 1.2 | Amine Nucleophile |

| Pd₂(dba)₃ | 0.02 | Catalyst Precursor |

| Xantphos | 0.04 | Ligand |

| Sodium tert-butoxide (NaOtBu) | 1.5 | Base |

| Toluene (Anhydrous) | - | Solvent |

Step-by-Step Methodology

-

Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ (18 mg) and Xantphos (23 mg) in Toluene (2 mL) and stir for 5 minutes to generate the active catalyst species.[2]

-

Reaction Assembly: To a separate reaction vial, add the aryl bromide (1.0 mmol, 243 mg), Morpholine (1.2 mmol, 105 µL), and NaOtBu (1.5 mmol, 144 mg).

-

Initiation: Transfer the pre-formed catalyst solution to the reaction vial. Rinse with additional Toluene (3 mL) to reach a total volume of 5 mL.

-

Heating: Heat the sealed vial to 100°C for 16 hours.

-

Workup: Cool to RT, filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with CH₂Cl₂.[2]

-

Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂, Hexanes:EtOAc 90:10).

Critical Insight: NaOtBu is essential here; weaker carbonate bases often fail to deprotonate the amine sufficiently in non-polar solvents.[2] Xantphos is chosen for its wide bite angle, which facilitates the reductive elimination step in electron-rich systems [2].[2]

Protocol C: Lithiation & Formylation (Scaffold Extension)

To build fused or extended heterocycles (like pyrazolines or benzimidazoles), we first convert the bromide to a reactive aldehyde handle.[2]

Target Intermediate: 4-isopropoxy-3,5-dimethylbenzaldehyde

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a 100 mL round-bottom flask and cool under Argon. Add the aryl bromide (5.0 mmol, 1.21 g) and anhydrous THF (25 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-Butyllithium (1.6 M in hexanes, 5.5 mmol, 3.44 mL) dropwise over 10 minutes. Note: The solution may turn yellow.[2] Stir at -78°C for 45 minutes to ensure complete Lithium-Halogen exchange.[2]

-

Formylation: Add anhydrous DMF (10.0 mmol, 0.77 mL) dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

-

Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL).

-

Isolation: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with water and brine.[2] Dry over MgSO₄ and concentrate.

-

Yield: The aldehyde is typically obtained as a pale yellow oil (Yield >85%) and can often be used without column chromatography.[1][2]

Application: This aldehyde can be condensed with hydrazine hydrate in ethanol to form 3,5-di-substituted pyrazolines , a scaffold with known anti-inflammatory properties [3].[2]

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

-

Surry, D. S., & Buchwald, S. L. (2008).[2][3] Dialkylbiarylphosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50.[2] Link

-

Levai, A. (2002).[2] Synthesis of 2-pyrazolines by the reactions of chalcones with hydrazines.[2] Journal of Heterocyclic Chemistry, 39(1), 1-13.[2] Link[2]

-

PubChem.[1][2][4] (n.d.). 5-Bromo-2-isopropoxy-1,3-dimethylbenzene.[1][2][5][6][7] National Library of Medicine.[2] Retrieved October 24, 2023, from Link[2]

Sources

- 1. 5-Bromo-2-isopropoxy-1,3-dimethylbenzene | C11H15BrO | CID 13400966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-isobutoxy-1,3-dimethylbenzene | C12H17BrO | CID 97179387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 95717-61-6|5-Bromo-2-isopropoxy-1,3-dimethylbenzene|BLD Pharm [bldpharm.com]

- 6. 5-Bromo-1,3-dimethyl-2-(propan-2-yloxy)benzene 95% | CAS: 95717-61-6 | AChemBlock [achemblock.com]

- 7. 5-Bromo-2-isopropoxy-1,3-dimethyl-benzene | 95717-61-6 [chemicalbook.com]

Application Notes & Protocols: Regioselective Lithiation of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene via Lithium-Halogen Exchange

Abstract & Application Scope

This document provides a detailed protocol for the efficient lithiation of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene. The primary transformation detailed herein is a lithium-halogen exchange, a robust and rapid method for the generation of functionalized aryllithium species.[1][2] These organometallic intermediates are powerful nucleophiles and serve as pivotal building blocks in organic synthesis, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[3][4] This guide is intended for researchers in synthetic chemistry and drug development, offering in-depth procedural details, mechanistic rationale, safety protocols for handling pyrophoric reagents, and troubleshooting insights. The resulting 2-isopropoxy-1,3-dimethyl-5-lithiobenzene can be trapped with a variety of electrophiles to yield highly substituted aromatic compounds.

Scientific Rationale & Mechanistic Considerations

The conversion of an aryl bromide to an aryllithium is a cornerstone of modern organometallic chemistry. The choice between different synthetic strategies, such as directed ortho-metalation (DoM) versus lithium-halogen exchange, is dictated by the substrate's electronic and steric properties and the reaction conditions.

2.1 The Lithium-Halogen Exchange Reaction

For 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, the presence of a bromine atom makes it an ideal candidate for lithium-halogen exchange. This reaction is significantly faster than the deprotonation of an aromatic C-H bond, even one activated by an adjacent directing group.[1][5] The reaction proceeds through a nucleophilic attack of the organolithium reagent (e.g., n-butyllithium) on the bromine atom.[6][7]

The general order of reactivity for halogens in this exchange is I > Br > Cl >> F.[6] The use of an aryl bromide offers a good balance of reactivity and substrate availability. The reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent undesirable side reactions, such as the degradation of ethereal solvents like tetrahydrofuran (THF) by the strongly basic organolithium reagent.[1]

2.2 Choice of Organolithium Reagent and Solvent

-

n-Butyllithium (n-BuLi): This is the most commonly used reagent for lithium-halogen exchange on aryl bromides due to its high reactivity and commercial availability.[5]

-

sec-Butyllithium (s-BuLi) and tert-Butyllithium (t-BuLi): These are stronger bases and more reactive than n-BuLi.[8][9] While effective, their increased reactivity can sometimes lead to lower selectivity and they are often reserved for less reactive substrates (like aryl chlorides) or for deprotonation reactions.[5][9] For the target transformation, n-BuLi provides a reliable and controllable option.

-

Solvent: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is an excellent choice as it effectively solvates the lithium cation, breaking down the organolithium aggregates and increasing reactivity.[1] Reactions are conducted at -78 °C, the sublimation point of dry ice, to prevent THF deprotonation by n-BuLi.[1][10]

Critical Safety Protocols: Handling Pyrophoric Organolithiums

Organolithium reagents like n-BuLi are pyrophoric, meaning they can ignite spontaneously upon contact with air or moisture.[11][12] Strict adherence to safety protocols is mandatory. Never work with these reagents alone. [11][13]

3.1 Personal Protective Equipment (PPE)

-

Flame-resistant lab coat: Essential for protection against fire.[12]

-

Safety glasses or goggles: Must be worn at all times.[14]

-

Gloves: Nitrile gloves are standard, though wearing neoprene gloves over nitrile is recommended for added protection.[12]

3.2 Inert Atmosphere Operations All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or standard Schlenk line techniques to rigorously exclude air and moisture.[13][14] All glassware must be oven- or flame-dried immediately before use.[13][14]

3.3 Reagent Transfer and Quenching

-

Transfer: Use a clean, dry syringe or a double-tipped needle (cannula) to transfer organolithium solutions.[11][14]

-

Quenching: Unused or residual organolithium reagent must be safely quenched. This can be done by slowly adding the reagent to a beaker of an unreactive solvent like heptane and then slowly adding isopropanol, followed by methanol, and finally water, all while cooling in an ice bath.[11] For reaction quenching, an electrophile is added at low temperature.

3.4 Spill Management In case of a small spill, smother the area with a non-combustible material like dry sand or powdered lime.[12][15] DO NOT use water or a carbon dioxide fire extinguisher , as they react violently with organolithiums.[11][14] A standard dry powder (ABC) extinguisher should be available.[12]

Caption: Workflow for the safe handling of pyrophoric organolithium reagents.

Detailed Experimental Protocol

This protocol details the lithiation of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene and subsequent quenching with carbon dioxide to form 2-isopropoxy-1,3-dimethyl-5-benzoic acid, demonstrating the utility of the generated intermediate.

4.1 Materials & Reagent Data

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume / Mass | Density (g/mL) |

| 5-Bromo-2-isopropoxy-1,3-dimethylbenzene | C₁₁H₁₅BrO | 243.14 | 10.0 | 1.0 | 2.43 g | ~1.25 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 11.0 | 1.1 | 4.4 mL | 0.68 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - | 50 mL | 0.889 |

| Carbon Dioxide (Dry Ice) | CO₂ | 44.01 | Excess | - | ~10 g | - |

| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | - | - | As needed | ~1.0 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | As needed | 0.713 |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | - | - | As needed | ~1.2 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | As needed | - |

4.2 Step-by-Step Procedure

-

System Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet adapter, and a low-temperature thermometer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Initial Setup: In the flask, dissolve 5-Bromo-2-isopropoxy-1,3-dimethylbenzene (2.43 g, 10.0 mmol) in 50 mL of anhydrous THF.

-

Cooling: Place the flask in a dry ice/acetone bath and cool the internal reaction temperature to -78 °C with gentle stirring.

-

Lithiation: Using a dry syringe, slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution over 15 minutes. Ensure the internal temperature does not rise above -70 °C. A slight color change may be observed.

-

Reaction: Stir the reaction mixture at -78 °C for 30 minutes to ensure the complete formation of the aryllithium intermediate.

-

Quenching with Electrophile (CO₂): In a separate, dry flask, crush approximately 10 g of dry ice into small pieces. While maintaining the inert atmosphere, carefully transfer the cold (-78 °C) aryllithium solution to the flask containing the crushed dry ice via a cannula. A vigorous reaction will occur.

-

Warm-up and Workup: Allow the mixture to slowly warm to room temperature, which will sublime the excess CO₂. Quench the reaction by adding 20 mL of water.

-

Acidification: Acidify the aqueous layer to a pH of ~2 with 1 M HCl to protonate the carboxylate salt.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash them sequentially with water (20 mL) and saturated brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 2-isopropoxy-1,3-dimethyl-5-benzoic acid.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Experimental workflow for the lithiation and subsequent carboxylation.

Troubleshooting & Field Insights

-

Problem: Low Yield.

-

Problem: Incomplete Reaction.

-

Cause: Inaccurate titration of the n-BuLi solution. The concentration of commercial organolithium reagents can decrease over time.[14]

-

Solution: Titrate the n-BuLi solution before use to determine its exact molarity. A slight excess (1.1-1.2 equivalents) is often recommended.

-

-

Problem: Formation of Side Products.

-

Cause: Allowing the reaction temperature to rise above -70 °C can lead to the deprotonation of THF by n-BuLi.[1]

-

Solution: Maintain strict temperature control throughout the addition of n-BuLi. A slow, dropwise addition is critical.

-

References

-

University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

-

Menzel, K., et al. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. Journal of Organic Chemistry, 71, 2188-2191. [Link]

-

University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

-

Lally, R. et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117). [Link]

-

FMC Lithium. (2002). Safe handling of organolithium compounds in the laboratory. [Link]

-

University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

-

Wikipedia. Organolithium reagent. [Link]

-

Mettler Toledo. Lithiation and Organolithium Reactions. [Link]

-

Knochel, P., et al. (2015). Practical and economic lithiations of functionalized arenes and heteroarenes using Cy2NLi in the presence of Mg, Zn or La halides in a continuous flow system. Chemical Science, 6, 5951-5956. [Link]

-

Ashenhurst, J. Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Baran, P., et al. Directed Metalation: A Survival Guide. [Link]

-

Taylor & Francis. Organolithium reagents – Knowledge and References. [Link]

-

Wikipedia. n-Butyllithium. [Link]

-

Reddit. Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?[Link]

-

Papageorgiou, I., & Cork, D. G. (2017). Development and scale-up of a flow chemistry lithiation–borylation route to a key boronic acid starting material. Reaction Chemistry & Engineering. [Link]

-

Schwindeman, J. A., et al. (2020). Preparation, Properties, and Safe Handling of Commercial Organolithiums. Organic Process Research & Development, 24(10), 1935-1965. [Link]

-

Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

-

Anderson, D. R., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 144(1), 419-428. [Link]

-

Winkler, H. J. S., & Winkler, H. (1966). Mechanism of Halogen-Metal Interconversion between Aryl Bromides and Aryllithium Compounds. I. Equilibria. Journal of the American Chemical Society, 88(5), 964-968. [Link]

-

Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

-

Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides. Journal of Organic Chemistry, 71(7), 2825-2828. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13400966, 5-Bromo-2-isopropoxy-1,3-dimethylbenzene. [Link]

-

Leroux, F. R., et al. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. [Link]

-

YouTube. (2019). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. [Link]

-

Chem Europe. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. [Link]

-

Reddit. Why do we use t-BuLi instead of sec-BuLi and n-BuLi?[Link]

-

Narasimhan, N. S., & Mali, R. S. (1975). Mechanism of aromatic lithiation reactions-Importance of steric factors. [Link]

Sources

- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. reddit.com [reddit.com]

- 10. mt.com [mt.com]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. ehs.ucr.edu [ehs.ucr.edu]

- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. ehs.uci.edu [ehs.uci.edu]

reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene

This Application Note and Protocol is designed for the Buchwald-Hartwig amination of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene . This guide synthesizes modern catalytic strategies with practical execution details, focusing on the specific electronic and steric challenges posed by this electron-rich substrate.

Substrate Analysis & Strategic Approach

Structural & Electronic Profile

The substrate, 5-Bromo-2-isopropoxy-1,3-dimethylbenzene (CAS: 95717-61-6), presents a specific set of challenges for Palladium-catalyzed cross-coupling:

-

Electronic Deactivation: The aryl ring is highly electron-rich. The isopropoxy group at the C2 position (para to the bromine) is a strong resonance donor (

). The two methyl groups at C1 and C3 (meta to the bromine) provide additional inductive donation (-

Impact: The Carbon-Bromine bond is electron-rich, significantly increasing the activation energy required for the Oxidative Addition step of the catalytic cycle. Standard ligands (e.g., PPh3, dppf) often fail to facilitate oxidative addition on such deactivated rings.

-

-

Steric Environment:

-

The bromine at C5 is flanked by two protons (C4/C6), making it sterically accessible .

-

The bulky isopropoxy and methyl groups are distal to the reaction site.

-

Impact: Steric hindrance at the coupling site is low. This reduces the risk of reductive elimination failure but increases the risk of catalyst poisoning by small, non-bulky amines if the catalyst is not sufficiently active.

-

Catalyst Selection Strategy

To overcome the slow oxidative addition caused by the electron-rich ring, Dialkylbiaryl Phosphine ligands (Buchwald Ligands) are the requisite choice. These ligands are electron-rich (boosting Pd electron density for oxidative addition) and bulky (promoting reductive elimination).[1][2]

-

For Primary Amines: BrettPhos or tBuBrettPhos . These prevent binding of the amine in a way that inhibits the catalyst (Wacker-type oxidation side reactions).

-

For Secondary Amines: RuPhos . This ligand is universally excellent for electron-rich aryl halides coupled with secondary amines due to its specific steric pocket.

-

For Anilines: XPhos or BrettPhos .

Decision Matrix (Visualized)

Figure 1: Catalyst selection decision tree based on the amine coupling partner.

Detailed Experimental Protocol

Reagents & Equipment

-

Palladium Source: Use Pd G4 Precatalysts (e.g., RuPhos Pd G4). These air-stable solids ensure a precise 1:1 Pd:Ligand ratio and rapid activation.

-

Alternative: Pd(OAc)2 + Ligand (1:2 ratio), but G4 is preferred for reproducibility.

-

-

Base: Sodium tert-butoxide (NaOtBu ) is the standard base. It is strong enough to deprotonate the amine-Pd complex but compatible with the isopropyl ether.

-

Note: If the amine contains esters or nitriles, switch to Cs2CO3 or K3PO4 .

-

-

Solvent: Anhydrous Toluene or 1,4-Dioxane . (Toluene is generally preferred for NaOtBu; Dioxane for inorganic bases like Cs2CO3).

-

Inert Gas: Argon or Nitrogen (Argon preferred due to higher density).

Standard Procedure (1.0 mmol Scale)

Step 1: Reaction Setup (Glovebox or Schlenk Line)

-

Equip a 20 mL reaction vial (with a magnetic stir bar) with a septum cap.

-

Add 5-Bromo-2-isopropoxy-1,3-dimethylbenzene (259 mg, 1.0 mmol, 1.0 equiv).

-

Add the Amine (1.2 mmol, 1.2 equiv).

-

Solid amines: Add at this step.

-

Liquid amines: Add via syringe in Step 5.

-

-

Add NaOtBu (135 mg, 1.4 mmol, 1.4 equiv).

-

Critical: Store NaOtBu in a desiccator; hydrolyzed base (NaOH/tBuOH) kills the reaction.

-

-

Add the Catalyst:

-

RuPhos Pd G4 (for secondary amines): 1 mol% (8.5 mg) to 2 mol% (17 mg).

-

BrettPhos Pd G4 (for primary amines): 1 mol% (9.2 mg) to 2 mol% (18.4 mg).

-

Step 2: Solvent Addition & Degassing 6. Evacuate and backfill the vial with Argon (3 cycles). 7. Add anhydrous Toluene (2.0 mL, 0.5 M concentration) via syringe.

- Note: If using a liquid amine, add it now.

Step 3: Reaction & Monitoring 8. Place the vial in a pre-heated block at 80 °C .

- Why 80 °C? Electron-rich bromides require thermal energy for oxidative addition, but the isopropoxy group is thermally stable.

- Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous base.

- Monitor by HPLC or UPLC-MS at 1 hour and 4 hours.

- Target: >95% conversion of the aryl bromide.

Step 4: Workup 11. Cool to room temperature. 12. Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite/Silica to remove Pd black and salts. 13. Concentrate the filtrate under reduced pressure. 14. Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Optimization Table

| Parameter | Standard Condition | Optimization A (Slow Reaction) | Optimization B (Base Sensitive) |

| Catalyst | 1 mol% RuPhos Pd G4 | 3 mol% RuPhos Pd G4 | 2 mol% BrettPhos Pd G4 |

| Solvent | Toluene | t-Amyl Alcohol | 1,4-Dioxane |

| Base | NaOtBu (1.4 eq) | NaOtBu (1.5 eq) | K3PO4 (2.0 eq) + 4% H2O |

| Temp | 80 °C | 100 °C | 100 °C |

| Conc. | 0.5 M | 1.0 M | 0.25 M |

Troubleshooting & Critical Controls

Issue: Low Conversion (<50%)

-

Cause: Oxidative addition is too slow due to the electron-rich nature of the ring.

-

Solution:

-

Switch to tBuBrettPhos Pd G4 . The bulky tert-butyl group often accelerates coupling with difficult substrates.

-

Increase temperature to 100-110 °C.

-

Ensure the reaction is strictly anhydrous; water inhibits the anionic Pd intermediates in this cycle.

-

Issue: Hydrodehalogenation (Formation of 2-isopropoxy-1,3-dimethylbenzene)

-

Cause: Beta-hydride elimination from the amine (if aliphatic) or solvent.

-

Solution:

-

Switch ligand to RuPhos (if not already using). RuPhos is specifically designed to suppress beta-hydride elimination.

-

Lower the temperature to 60 °C and increase catalyst loading to 3 mol%.

-

Issue: Regioselectivity (Not applicable here)

-

Since the substrate has only one halogen and is symmetric regarding the methyls (though the ether breaks symmetry, the Br position is unique), regioselectivity is not a concern.

Safety & Handling

-

5-Bromo-2-isopropoxy-1,3-dimethylbenzene: Treat as a potential irritant. Avoid inhalation of dusts.

-

NaOtBu: Highly caustic and hygroscopic. Handle in a fume hood or glovebox.

-

Palladium Residues: All heavy metal waste must be disposed of in dedicated containers.

References

-

Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 57-68. Link

- Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd G4 Precatalysts." Chemical Reviews, 2016. (General reference for G4 system utility).

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116 (19), 12564–12649. Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50. Link

Sources

Application Note: Protecting Group Strategies for 5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Executive Summary & Strategic Rationale

This guide details the handling of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene (CAS: 95717-61-6).[1][2][3] While commercially available as a building block, this molecule represents a specific protected form of 4-bromo-2,6-dimethylphenol .

The core challenge in manipulating this scaffold is the steric hindrance imposed by the ortho-methyl groups at positions 1 and 3. These methyls create a "picket fence" around the phenolic oxygen, significantly altering the kinetics of protection and deprotection compared to unhindered phenols.

Why use the Isopropyl Group here?

-

Steric Synergy: The isopropyl group adds secondary steric bulk to the already crowded 2,6-dimethyl environment, rendering the oxygen center virtually inert to coordination by Lewis acidic metals during downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

-

Lipophilicity: It dramatically increases solubility in non-polar organic solvents compared to the free phenol or methyl ethers.

-

Electronic Modulation: The electron-donating effect (

) of the isopropoxy group activates the ring, facilitating oxidative addition at the C-Br bond, while preventing phenoxide formation that would poison palladium catalysts.

Protection Protocol: Installing the Isopropyl Ether

Due to the steric bulk of the 2,6-dimethyl system, standard Williamson ether synthesis conditions (e.g., acetone/reflux) are often too sluggish. The following protocol utilizes a polar aprotic solvent and elevated temperature to drive the

Materials

-

Substrate: 4-Bromo-2,6-dimethylphenol (1.0 equiv)

-

Reagent: 2-Bromopropane (1.5 equiv) [Note: 2-Iodopropane is more reactive but less stable]

-

Base: Cesium Carbonate (

) (2.0 equiv) [Preferred over -

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology

-

Dissolution: Charge a round-bottom flask with 4-Bromo-2,6-dimethylphenol and anhydrous DMF (

concentration). -

Deprotonation: Add

in a single portion. Stir at ambient temperature for 15 minutes. The mixture may turn yellow/orange as the phenoxide forms. -

Alkylation: Add 2-bromopropane via syringe.

-

Thermal Drive: Equip with a reflux condenser and heat the reaction to 80°C for 4–6 hours.

-

Process Insight: The steric hindrance of the phenol nucleophile requires heat to overcome the activation energy barrier for attacking the secondary halide.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The product (

) is less polar than the starting phenol. -

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

. -

Purification: Flash column chromatography (100% Hexanes

5% EtOAc/Hexanes).

Stability & Orthogonality Profile

Once installed, the isopropoxy group acts as a robust shield. The table below summarizes its compatibility with common downstream transformations required to functionalize the C-Br bond.

| Reaction Class | Reagent Example | Compatibility | Notes |

| Pd-Coupling | Excellent | Base stable ( | |

| Lithiation | Good | Stable at | |

| Reduction | Excellent | Ether linkage is inert to hydrides. | |

| Oxidation | Moderate | Benzylic methyls are susceptible to oxidation under forcing conditions. | |

| Acid (Weak) | Excellent | Stable to acidic workups. | |

| Acid (Lewis) | Poor | Cleavage occurs. This is the deprotection mechanism. |

Deprotection Protocol: Regaining the Phenol

Cleaving the isopropyl ether in the presence of the 2,6-dimethyl groups requires a "hard" Lewis acid. The methyl groups sterically hinder the approach of the boron reagent, often requiring slightly more forcing conditions than a standard anisole deprotection.

Method A: Boron Tribromide ( ) – The Standard

This is the most reliable method for full cleavage.

-

Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

-

Solvation: Dissolve 5-Bromo-2-isopropoxy-1,3-dimethylbenzene in anhydrous Dichloromethane (DCM) (

). Cool to -

Addition: Add

(1.0 M in DCM, 2.0 equiv) dropwise over 20 minutes.-

Mechanistic Note: The boron coordinates to the ether oxygen. The steric bulk of the methyls makes this initial coordination slower.

-

-

Warming: Allow the reaction to warm slowly to

and stir for 2–4 hours.-

Critical Checkpoint: Do not reflux. Refluxing may cause migration of the methyl groups or debromination if not carefully controlled.

-

-

Quench: Cool back to

. Slowly add Methanol (exothermic!). -

Workup: Dilute with DCM, wash with saturated

(to remove boric acid residues) and brine.

Method B: / TBAI – The Mild Alternative

For substrates containing sensitive functional groups (e.g., if the Br has been converted to an ester), use Boron Trichloride (

-

Additives: Add TBAI (1.5 equiv) to the substrate in DCM at

. -

Reagent: Add

(1.0 M in DCM, 1.5 equiv). -

Mechanism: The iodide acts as a nucleophile to attack the isopropyl group (forming isopropyl iodide) after boron coordination, operating under milder conditions than

alone.

Decision Logic & Workflows

Workflow Diagram: Synthesis & Utility

The following diagram illustrates the lifecycle of the protecting group from installation to functionalization and removal.

Caption: Lifecycle of the 2,6-dimethylphenol scaffold showing protection, functionalization (Suzuki/Lithiation), and deprotection.

Comparative Strategy: When to Switch Groups?

If the Isopropyl group is failing (e.g., too stable or too bulky), use this logic tree:

Caption: Decision matrix for selecting alternative protecting groups based on experimental failure modes.

References

-

ChemicalBook. (2025). 5-Bromo-2-isopropoxy-1,3-dimethyl-benzene Properties and Suppliers. Retrieved from

-

Royal Society of Chemistry (RSC). (2014). Supporting Information: Synthesis of halogenated anisole derivatives. Retrieved from

-

Organic Chemistry Portal. (2006). Cleavage of Ethers: Boron Trichloride / TBAI Method. J. Org.[5] Chem. 2006, 71, 7103-7105.[4] Retrieved from

-

BenchChem. (2025). Overcoming Steric Hindrance in Williamson Ether Synthesis. Retrieved from

-

PubChem. (2025). Compound Summary: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene.[1][3] National Library of Medicine. Retrieved from

Sources

- 1. 5-Bromo-1,3-dimethyl-2-(propan-2-yloxy)benzene 95% | CAS: 95717-61-6 | AChemBlock [achemblock.com]

- 2. 5-Bromo-2-isopropoxy-1,3-dimethylbenzene | C11H15BrO | CID 13400966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-isopropoxy-1,3-dimethyl-benzene | 95717-61-6 [chemicalbook.com]

- 4. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Bromo-2-isopropoxy-1,3-dimethylbenzene in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

5-Bromo-2-isopropoxy-1,3-dimethylbenzene is a substituted aromatic halide with significant potential as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—a sterically hindered aryl bromide with electron-donating methyl and isopropoxy groups—makes it an intriguing substrate for a variety of palladium-catalyzed cross-coupling reactions. While specific, documented catalytic applications of this exact molecule in peer-reviewed literature are not abundant, its structural motifs suggest a high utility in the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in pharmaceutical and materials science.